RS-8359 - 105365-76-2

RS-8359

Catalog Number: EVT-282194
CAS Number: 105365-76-2
Molecular Formula: C14H12N4O
Molecular Weight: 252.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(4-Cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]pyrimidine, commonly referred to as RS-8359, is a synthetic compound that has garnered significant interest in scientific research due to its selective and reversible inhibition of monoamine oxidase A (MAO-A). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exists as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer demonstrating greater pharmacological activity. [, , , ]

RS-8359 is classified as a reversible inhibitor of monoamine oxidase A (RIMA). [, , , , , , , ] This class of compounds is distinct from classical MAOIs due to their reversible binding nature, leading to a potentially safer pharmacological profile. [, ]

In scientific research, RS-8359 serves as a valuable tool for investigating the role of MAO-A in various physiological and pathological processes, particularly within the central nervous system. [, , , , , , ]

Molecular Structure Analysis

RS-8359 consists of a cyclopenta[d]pyrimidine core structure with a 4-cyanoanilino substituent at the 4-position and a hydroxyl group at the 7-position. [, , , ] The chiral center at the 7-position gives rise to the (R)- and (S)-enantiomers. [, , , ]

Chemical Reactions Analysis
  • 2-Hydroxylation: This reaction, catalyzed by aldehyde oxidase, occurs at the pyrimidine ring, leading to the formation of a 2-keto metabolite. [, , , , ] This metabolic pathway exhibits significant species- and enantioselectivity. [, , ]
  • 7-Hydroxylation: Primarily mediated by cytochrome P450 enzymes, this reaction generates cis- and trans-diol metabolites. [, ]
  • Glucuronidation: This conjugation reaction forms RS-8359 glucuronide. []
  • Chiral Inversion: The (S)-enantiomer can undergo conversion to the (R)-enantiomer through a process involving oxidation of the 7-hydroxy group to a keto group followed by enantiospecific reduction back to the (R)-alcohol. [] This reaction is thought to be mediated by 3α-hydroxysteroid dehydrogenase (3α-HSD). []
Mechanism of Action

RS-8359 functions as a reversible inhibitor of MAO-A, an enzyme responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine. [, , , ] By binding to and inhibiting MAO-A, RS-8359 prevents the breakdown of these neurotransmitters, leading to increased levels in the synaptic cleft. [, , ]

The reversible nature of RS-8359's binding to MAO-A distinguishes it from irreversible MAOIs. [, ] This reversible binding contributes to a potentially more favorable safety profile by mitigating the risk of tyramine-induced hypertensive crises, a significant concern with irreversible MAOIs. [, ]

Applications
  • Investigating Ischemic Brain Damage: Studies have shown that RS-8359 can ameliorate ischemic brain damage in animal models, potentially by improving cerebral glucose utilization and influencing monoamine levels in the ischemic brain. [, , ]
  • Studying the Role of MAO-A in Stress Response: RS-8359 has been used to explore the involvement of MAO-A in stress response, revealing its potential to mitigate neurochemical changes induced by stress, such as forced swimming. [, , ]
  • Exploring Aldehyde Oxidase Activity and Species Differences: RS-8359 serves as a substrate for aldehyde oxidase, allowing researchers to investigate the enzyme's activity, substrate specificity, and species differences in its expression and catalytic properties. [, , , ]
  • Developing In Vitro-In Vivo Correlations for Aldehyde Oxidase: RS-8359 contributes to the establishment of in vitro-in vivo correlations for predicting clearance of drugs metabolized by aldehyde oxidase. []

(R)-Enantiomer of RS-8359

  • Compound Description: The (R)-enantiomer of RS-8359 is the eutomer, exhibiting greater potency and selectivity for MAO-A inhibition compared to the (S)-enantiomer. It also demonstrates a favorable pharmacokinetic profile with higher plasma concentrations and a longer half-life than its (S)-counterpart across various species [, ].

(S)-Enantiomer of RS-8359

  • Compound Description: The (S)-enantiomer of RS-8359 is the less active enantiomer in terms of MAO-A inhibition and exhibits a shorter half-life due to rapid metabolism compared to the (R)-enantiomer [, ]. It undergoes significant species-dependent metabolism, primarily via aldehyde oxidase-mediated 2-oxidation [].

2-Keto-RS-8359

  • Compound Description: 2-Keto-RS-8359 is the primary metabolite of RS-8359 formed via aldehyde oxidase-catalyzed 2-oxidation of the pyrimidine ring [, , ]. The formation of this metabolite is highly stereoselective, primarily targeting the (S)-enantiomer of RS-8359 [].

cis-Diol Metabolite of RS-8359

  • Compound Description: The cis-diol metabolite of RS-8359 results from cytochrome P450-mediated hydroxylation of the cyclopentane ring [, ]. Formation is enantioselective, with the (S)-enantiomer primarily forming the cis-diol metabolite in mice and both enantiomers forming it in rats, although with different Vmax/Km values [].

trans-Diol Metabolite of RS-8359

  • Compound Description: The trans-diol metabolite of RS-8359 also arises from cytochrome P450-mediated hydroxylation of the cyclopentane ring []. Similar to the cis-diol, its formation shows enantioselectivity, with the (R)-enantiomer being preferentially metabolized to the trans-diol in both mice and rats [].

2-Keto-cis-diol Metabolite of RS-8359

  • Compound Description: This metabolite is formed via a combination of aldehyde oxidase and cytochrome P450 activities, involving both 2-oxidation and hydroxylation []. It represents a secondary metabolic pathway for RS-8359.

RS-8359 Glucuronide

  • Compound Description: This metabolite represents the product of direct glucuronidation of RS-8359, a common Phase II metabolic reaction []. Its formation was primarily observed in dogs.

Cinchonidine

    Methotrexate

    • Compound Description: Methotrexate is an anticancer drug that is also metabolized by aldehyde oxidase []. Similar to cinchonidine, significant species differences exist in its metabolism by aldehyde oxidase.

    Befloxatone

    • Compound Description: Befloxatone is another selective and reversible MAO-A inhibitor, similar to RS-8359 []. It exhibits greater potency in inhibiting MAO-A compared to other RIMAs, including RS-8359 [].

    Moclobemide

    • Compound Description: Moclobemide is a reversible inhibitor of MAO-A, commonly used as an antidepressant [, , ]. It served as a reference compound in many studies investigating the pharmacological profile of RS-8359.

    Clorgyline

    • Compound Description: Clorgyline is a selective and irreversible MAO-A inhibitor often used as a pharmacological tool [].

    Deprenyl

    • Compound Description: Deprenyl (selegiline) is a selective and irreversible MAO-B inhibitor used clinically for the treatment of Parkinson's disease [].

    Properties

    CAS Number

    105365-76-2

    Product Name

    4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile

    IUPAC Name

    4-[(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile

    Molecular Formula

    C14H12N4O

    Molecular Weight

    252.27 g/mol

    InChI

    InChI=1S/C14H12N4O/c15-7-9-1-3-10(4-2-9)18-14-11-5-6-12(19)13(11)16-8-17-14/h1-4,8,12,19H,5-6H2,(H,16,17,18)

    InChI Key

    YKTSVZRWKHWINV-UHFFFAOYSA-N

    SMILES

    C1CC2=C(C1O)N=CN=C2NC3=CC=C(C=C3)C#N

    Solubility

    Soluble in DMSO

    Synonyms

    4-(4-cyanophenyl)amino-6,7-dihydro-7-hydroxy-5H-cyclopenta(d)pyrimidine
    RS 8359
    RS-8359

    Canonical SMILES

    C1CC2=C(C1O)N=CN=C2NC3=CC=C(C=C3)C#N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.